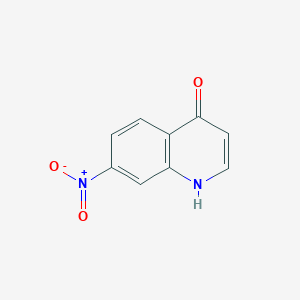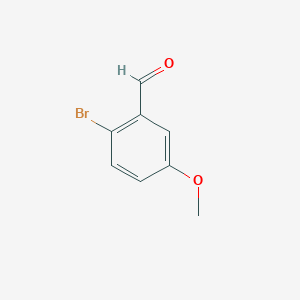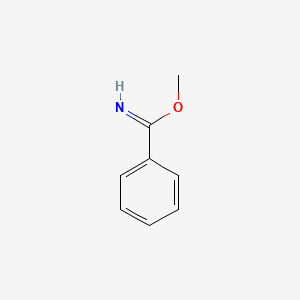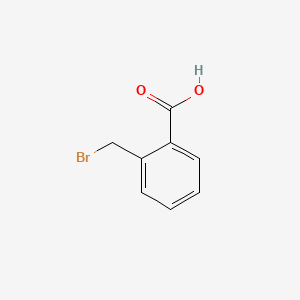
4-Hidroxi-7-nitroquinolina
Descripción general
Descripción
4-Hydroxy-7-nitroquinoline is a compound with the molecular formula C9H6N2O3 . It is a small planar molecule with a lipophilic effect and a metal chelating ability . It is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of 4-Hydroxy-7-nitroquinoline involves various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 4-Hydroxy-7-nitroquinoline is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines good monoprotic bidentate chelating agents .Chemical Reactions Analysis
4-Hydroxy-7-nitroquinoline undergoes various chemical reactions. For instance, it can form four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ . It also exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis
4-Hydroxy-7-nitroquinoline has a molecular weight of 190.16 g/mol . It has a computed XLogP3 value of 0.4, indicating its lipophilicity . It has one hydrogen bond donor count and four hydrogen bond acceptor counts .Aplicaciones Científicas De Investigación
Química Medicinal
Los motivos de quinolina, como la 4-Hidroxi-7-nitroquinolina, son esenciales en varios compuestos heterocíclicos farmacológicamente activos debido a sus diversas aplicaciones en la química medicinal e industrial . Se consideran una estructura privilegiada en los programas de descubrimiento de fármacos debido a su amplio espectro de bio-respuestas .
Actividad Anticancerígena
Los derivados de quinolina han mostrado potencial en la actividad anticancerígena. Se están estudiando por su eficacia contra varios tipos de cáncer .
Actividad antioxidante
También se ha encontrado que los compuestos de quinolina exhiben actividad antioxidante, lo que puede ayudar a neutralizar los radicales libres dañinos en el cuerpo .
Actividad antiinflamatoria
Las propiedades antiinflamatorias de los derivados de quinolina los hacen útiles en el tratamiento de afecciones caracterizadas por la inflamación .
Actividad antimalárica
Los compuestos a base de quinolina se han utilizado en el tratamiento de la malaria. Su actividad antimalárica ha sido objeto de investigación en química medicinal .
Actividad Anti-SARS-CoV-2
A raíz de la pandemia de COVID-19, se han estudiado los derivados de quinolina por su potencial actividad anti-SARS-CoV-2 .
Actividad Antituberculosa
Los compuestos de quinolina han mostrado potencial en el tratamiento de la tuberculosis, una enfermedad infecciosa grave .
Química Industrial
La quinolina y sus derivados tienen aplicaciones versátiles en los campos de la química orgánica industrial y sintética . Se utilizan en varias reacciones químicas y procesos de síntesis .
Safety and Hazards
Direcciones Futuras
Quinoline motifs, including 4-Hydroxy-7-nitroquinoline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, there is a societal expectation that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . This includes the development of new synthetic approaches and the exploration of their diverse bioactivities .
Mecanismo De Acción
Target of Action
4-Hydroxy-7-nitroquinoline, a derivative of hydroxyquinoline, primarily targets type 2 methionine aminopeptidase (MetAP2) . MetAP2 is a protein involved in angiogenesis, the process through which new blood vessels form from pre-existing vessels . This compound also has antibacterial activity, which may stem from the complexation of metal ions vital for bacterial growth .
Mode of Action
The compound interacts with its targets by inhibiting the MetAP2 protein . This inhibition may lead to antitumor activity by preventing angiogenesis, thereby restricting the growth of tumors by cutting off their blood supply . The antibacterial activity of 4-Hydroxy-7-nitroquinoline may result from its ability to chelate metal ions, disrupting processes essential for bacterial growth .
Biochemical Pathways
It is known that the compound interferes with the function of metap2, a protein involved in angiogenesis . By inhibiting this protein, the compound may disrupt the angiogenesis pathway, affecting the growth and proliferation of cells, particularly tumor cells .
Pharmacokinetics
Similar compounds, such as nitroxoline, have been studied
Result of Action
The inhibition of MetAP2 by 4-Hydroxy-7-nitroquinoline can lead to antitumor activity . By preventing angiogenesis, the compound may restrict the growth of tumors by cutting off their blood supply . Additionally, the compound’s antibacterial activity may result in the inhibition of bacterial growth .
Action Environment
The action, efficacy, and stability of 4-Hydroxy-7-nitroquinoline can be influenced by various environmental factors. These may include the presence of metal ions, which the compound can chelate, and the physiological environment in which the compound is present
Análisis Bioquímico
Biochemical Properties
4-Hydroxy-7-nitroquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of 4-Hydroxy-7-nitroquinoline is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The hydroxyl group of 4-Hydroxy-7-nitroquinoline can form hydrogen bonds with amino acid residues in the active site of these enzymes, affecting their catalytic activity. Additionally, the nitro group can participate in redox reactions, further modulating enzyme function .
Cellular Effects
4-Hydroxy-7-nitroquinoline exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Hydroxy-7-nitroquinoline can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular responses to stress. Moreover, this compound can modulate the activity of transcription factors such as nuclear factor-kappa B (NF-κB), which plays a critical role in regulating immune responses and inflammation .
Propiedades
IUPAC Name |
7-nitro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9-3-4-10-8-5-6(11(13)14)1-2-7(8)9/h1-5H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPKSYLYDHCVOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80283859 | |
| Record name | 4-HYDROXY-7-NITROQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80283859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75770-07-9, 6270-14-0 | |
| Record name | 7-Nitro-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75770-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6270-14-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33806 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-HYDROXY-7-NITROQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80283859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-nitroquinolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![1-Bromo-2-[2-(2-bromophenyl)ethynyl]benzene](/img/structure/B1267485.png)